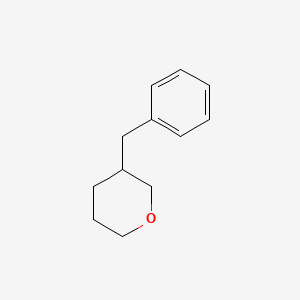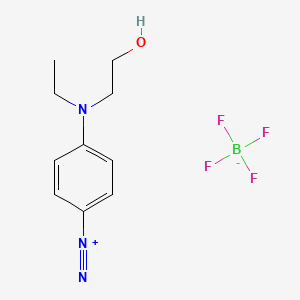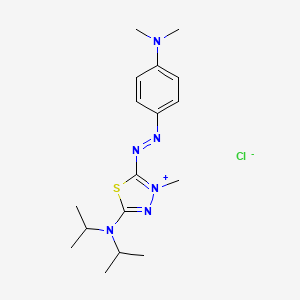
2H-Pyran, tetrahydro-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-3-(phenylmethyl)- is a heterocyclic organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is part of the larger family of pyrans, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Additionally, phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles provide a facile entry to stable 2H-pyrans . Another method involves a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods
Industrial production of 2H-Pyran, tetrahydro-3-(phenylmethyl)- often relies on scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as Schiff-nickel complexes infused with magnetite nanoparticles, has been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran, tetrahydro-3-methyl-: A similar compound with a methyl group instead of a phenylmethyl group.
Uniqueness
2H-Pyran, tetrahydro-3-(phenylmethyl)- is unique due to its phenylmethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60466-73-1 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-benzyloxane |
InChI |
InChI=1S/C12H16O/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12H,4,7-10H2 |
Clave InChI |
RLYSPFPWKAALMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















